molecular formula C21H25ClN4O2 B243863 N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide

N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide

货号 B243863
分子量: 400.9 g/mol
InChI 键: ANHAFIPLRDZBJJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a key role in B-cell receptor signaling and is a promising target for the treatment of B-cell malignancies.

作用机制

N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide is a selective inhibitor of BTK, which plays a critical role in B-cell receptor signaling. BTK is activated upon binding to the B-cell receptor, leading to the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to the inhibition of B-cell proliferation and survival, and induction of apoptosis.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In vitro studies have demonstrated that N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide inhibits B-cell proliferation and survival, and induces apoptosis. In vivo studies have shown that N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide reduces tumor growth and prolongs survival in B-cell malignancy xenograft models. N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide has also been shown to inhibit the production of cytokines and chemokines that promote tumor growth and survival.

实验室实验的优点和局限性

N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and administered in vitro and in vivo. It has potent and selective activity against BTK, which is a promising target for the treatment of B-cell malignancies. However, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide has some limitations for lab experiments. It has a relatively short half-life, which may limit its efficacy in vivo. It may also have off-target effects on other kinases, which may affect its specificity and safety.

未来方向

There are several future directions for the development of N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide. First, clinical trials are ongoing to evaluate the safety and efficacy of N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide in patients with B-cell malignancies. Second, combination therapies with other targeted agents, such as PI3K inhibitors, may enhance the antitumor activity of N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide. Third, the development of more potent and selective BTK inhibitors may improve the efficacy and safety of BTK inhibition in B-cell malignancies. Fourth, the identification of biomarkers of response to BTK inhibitors may improve patient selection and treatment outcomes. Finally, the development of N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide for the treatment of other diseases, such as autoimmune disorders, may expand its therapeutic potential.

合成方法

N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then coupled to form the final product. The detailed synthesis method is beyond the scope of this paper, but it has been described in the literature.

科学研究应用

N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis in B cells. In vivo studies have demonstrated that N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide has potent antitumor activity in B-cell malignancy xenograft models.

属性

分子式

C21H25ClN4O2

分子量

400.9 g/mol

IUPAC 名称

N-[3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H25ClN4O2/c1-15(2)12-20(27)26-10-8-25(9-11-26)19-6-5-17(13-18(19)22)24-21(28)16-4-3-7-23-14-16/h3-7,13-15H,8-12H2,1-2H3,(H,24,28)

InChI 键

ANHAFIPLRDZBJJ-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Cl

规范 SMILES

CC(C)CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。